
Ethyl 3,4-dibromo-5-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dibromo-5-chlorobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of two bromine atoms and one chlorine atom attached to the benzene ring, along with an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dibromo-5-chlorobenzoate typically involves the bromination and chlorination of ethyl benzoate. One common method is as follows:
Bromination: Ethyl benzoate is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the benzene ring.
Chlorination: The dibromo compound is then chlorinated using chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃). This step introduces the chlorine atom at the 5 position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and precise temperature and pressure controls can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,4-dibromo-5-chlorobenzoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), amines (NH₂), or alkoxides (OR⁻).
Reduction: The compound can be reduced to form ethyl 3,4-dibromo-5-chlorobenzyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidation of the compound can lead to the formation of ethyl 3,4-dibromo-5-chlorobenzoic acid using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Ethyl 3,4-dihydroxy-5-chlorobenzoate, ethyl 3,4-diamino-5-chlorobenzoate.
Reduction: Ethyl 3,4-dibromo-5-chlorobenzyl alcohol.
Oxidation: Ethyl 3,4-dibromo-5-chlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,4-dibromo-5-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of ethyl 3,4-dibromo-5-chlorobenzoate depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, thereby influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,4-dibromo-5-chlorobenzoate can be compared with other halogenated benzoates, such as:
Ethyl 3,4-dibromo-5-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine. It may exhibit different reactivity and biological properties.
Ethyl 3,4-dichloro-5-bromobenzoate: Contains two chlorine atoms and one bromine atom. The difference in halogen substitution can affect its chemical behavior and applications.
Ethyl 3,4-dibromo-5-iodobenzoate:
Ethyl 3,4
Eigenschaften
CAS-Nummer |
1160574-83-3 |
|---|---|
Molekularformel |
C9H7Br2ClO2 |
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
ethyl 3,4-dibromo-5-chlorobenzoate |
InChI |
InChI=1S/C9H7Br2ClO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
NDQVOMSACBVPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
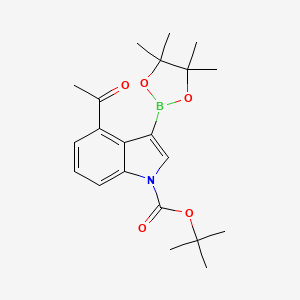
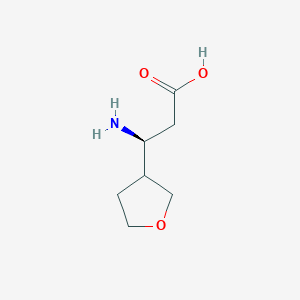
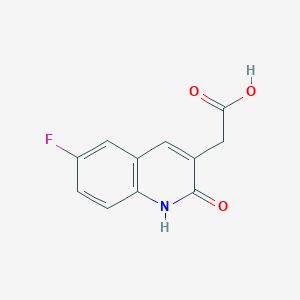

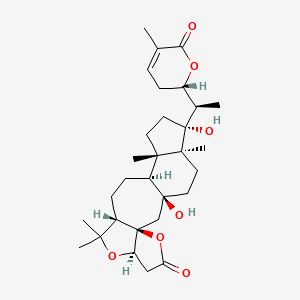
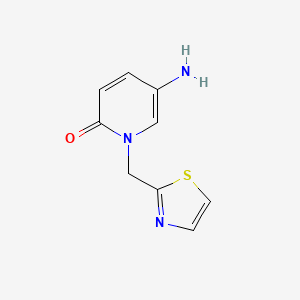
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)

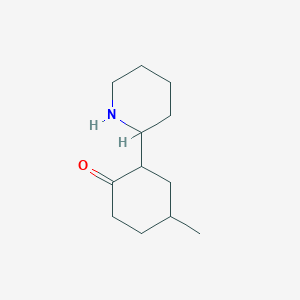
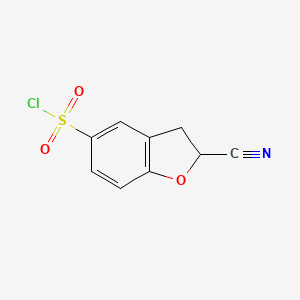
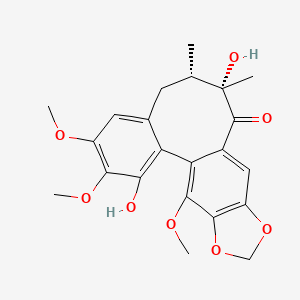
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
